2-甲基-2-噻唑啉

描述

Overview of 2-Methyl-2-thiazoline Chemistry

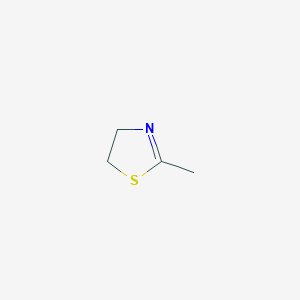

2-Methyl-2-thiazoline is a derivative of 2-thiazoline, a heterocyclic compound that has gained interest due to the unique properties of sulfur. These compounds are less studied compared to their oxygen analogs, 2-oxazolines, but have shown potential in various fields including pharmaceuticals, agrochemicals, and catalysis .

Synthesis Analysis

The synthesis of 2-methyl-2-thiazoline has been achieved through the reaction of RCS2CH2CO2H with 2-aminoethane thiols. This method has been used to obtain various derivatives of 2-phenyl-2-thiazoline, including 2-methyl-2-thiazoline (4h) . Other synthetic approaches for thiazoline derivatives involve base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates , and Ru-catalyzed/TBHP oxidation reactions from corresponding thiazolidines .

Molecular Structure Analysis

The molecular structure of 2-methyl-2-thiazoline and related compounds has been characterized using various spectroscopic techniques. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by FTIR, NMR, and X-ray diffraction, and its properties were further investigated using DFT quantum chemical methods .

Chemical Reactions Analysis

2-Thiazolines exhibit a reactivity that often differs dramatically from their oxazoline counterparts. This unique reactivity has been exploited in the synthesis of new compounds, such as thiazole-(amino)methylphosphonates and phosphinates, which undergo unexpected cleavage under acidic conditions . Additionally, 2-thiazolines have been used in the synthesis of potential antitumor and antifilarial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiazoline derivatives have been studied through various experimental and theoretical methods. For example, the compound 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by spectroscopic techniques and thermal analysis, and its molecular geometry was optimized using DFT10. These studies provide insights into the behavior of thiazoline derivatives, which is crucial for their application in different fields.

科学研究应用

Medicinal Chemistry

2MT and its derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . They serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions . Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .

Nonlinear Optics

Thiazoline derivatives, including 2MT, have potential usage in nonlinear optics (NLO). Researchers, both experimental and computational, are drawn to these NLO compounds for their diverse applications in optical computing, biophysics, solid physics, dynamic image processing, nuclear science, and biophysics .

Organic Synthesis and Catalysis

2-Thiazolines are important building blocks in organic synthesis and are of great importance in many areas of chemistry . At the end of the last century, the use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis . This review highlights the synthetic and catalytic value of 2-thiazolines in the last two decades .

Inducing Hibernation-Like State

Recent studies have shown that non-hibernating species can also be induced to enter a hibernation-like state . 2MT, a potent analog of fox odor, can induce fear-related behavior in mice with low body temperature and low metabolism, and has specific organ-protective effects .

Cardioprotection

A single subcutaneous injection of 2MT (50 mg/kg) was given prior to reperfusion of the I/R injured 10 week-old male mouse heart and its efficacy was evaluated 24 h after the ligation of the left anterior descending coronary artery . 2MT preserved left ventricular systolic function following I/R injury (ejection fraction, %: control 37.9 ± 6.7, 2MT 54.1 ± 6.4, P < 0.01) . 2MT also decreased infarct size (infarct size/ischaemic area at risk, %: control 48.3 ± 12.1, 2MT 25.6 ± 4.2, P < 0.05) and serum cardiac troponin levels (ng/mL: control 8.9 ± 1.1, 2MT 1.9 ± 0.1, P < 0.01) after I/R .

Fetal Heart Rate Deceleration

Intranasal injections of a fragrant solution of 2MT elicited significant heart rate decelerations in late pregnancy fetal sheep, while the injection of a control fluid (isotonic saline) had no effect .

Cleaning Products

2MT is used in the formulation of cleaning products . Its unique chemical properties make it an effective ingredient in a variety of cleaning solutions.

Cosmetics

2MT is also used in the cosmetics industry . It can be found in a variety of beauty and personal care products due to its versatile properties.

Food and Beverages

2MT is used in the food and beverage industry . It can be used as a flavoring agent or as a part of a complex flavor profile in various food and beverage products.

Synthetic Methodology

2-Thiazolines, including 2MT, are important building blocks in organic synthesis and are of great importance in many areas of chemistry . They have been used extensively in synthesis and catalysis .

Pharmaceutical Agents

Thiazolines and their derivatives, including 2MT, hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .

Synthetic Methodology

2-Thiazolines, including 2MT, are important building blocks in organic synthesis and are of great importance in many areas of chemistry . At the end of the last century, the use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis . This review highlights the synthetic and catalytic value of 2-thiazolines in the last two decades .

Pharmaceutical Agents

Thiazolines and their derivatives, including 2MT, hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .

Cleaning Products

2MT is used in the formulation of cleaning products . Its unique chemical properties make it an effective ingredient in a variety of cleaning solutions.

Cosmetics

2MT is also used in the cosmetics industry . It can be found in a variety of beauty and personal care products due to its versatile properties.

Food and Beverages

2MT is used in the food and beverage industry . It can be used as a flavoring agent or as a part of a complex flavor profile in various food and beverage products.

安全和危害

2-Methyl-2-thiazoline is classified as a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Ground/bond container and receiving equipment should be used . Only non-sparking tools should be used, and precautionary measures against static discharge should be taken .

未来方向

Recent studies have shown that 2-Methyl-2-thiazoline can induce a hibernation-like state in non-hibernating species . This could potentially be utilized in the field of “sensory medicine” to induce a state of hypothermia/hypometabolism in humans, which could reduce irreversible brain damage due to the arrest of blood flow .

属性

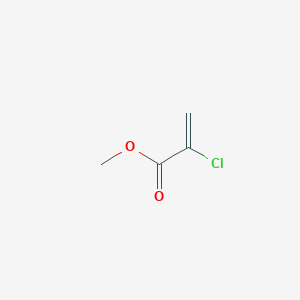

IUPAC Name |

2-methyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIQOABNSLTJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062336 | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144.00 °C. @ 760.00 mm Hg | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Methyl-2-thiazoline | |

CAS RN |

2346-00-1 | |

| Record name | 2-Methyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-thiazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z6UA8V7WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101 °C | |

| Record name | 4,5-Dihydro-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)

![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)

![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)